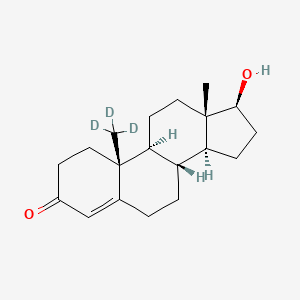
n-Hexadecyl--d5 Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecyl--d5 Alcohol (n-C16H33-d5) is a synthetic, d5-labeled alcohol molecule used in scientific research. It is a component of a variety of organic compounds and is used in various biochemical, physiological, and analytical experiments. This molecule is used as a model system to study the structure, properties, and behavior of other molecules in the same class.
Scientific Research Applications
N-Hexadecyl--d5 Alcohol has a wide range of applications in scientific research. It is used as a model system to study the structure, properties, and behavior of other molecules in the same class. It is also used in analytical chemistry experiments to study the physical and chemical properties of organic compounds. In biochemistry, it is used to study the structure and function of proteins and other biomolecules.
Mechanism of Action
N-Hexadecyl--d5 Alcohol is a lipophilic molecule and is capable of interacting with and affecting the structure and function of lipids, proteins, and other biomolecules. It is believed to interact with cell membranes and other biomolecules by altering the hydrophobicity and charge of the molecule. This can lead to changes in the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the structure and function of proteins and other biomolecules. It has also been shown to affect the activity of enzymes and other proteins involved in metabolic pathways. In addition, it has been shown to affect the transport of ions across cell membranes.
Advantages and Limitations for Lab Experiments
The use of n-Hexadecyl--d5 Alcohol in laboratory experiments offers several advantages. It is a relatively inexpensive and easy to obtain molecule. It is also a relatively non-toxic molecule and can be safely handled in the laboratory. Furthermore, it is a d5-labeled molecule and can be used in experiments that require labeling of molecules.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not a naturally occurring molecule, and thus its properties may not be the same as those of naturally occurring molecules. In addition, it is not stable in the presence of light and oxygen, and thus must be stored in a dark, airtight container.
Future Directions
There are several future directions for research involving n-Hexadecyl--d5 Alcohol. These include further research into the biochemical and physiological effects of this molecule, as well as its potential applications in drug development and delivery. Additionally, further research into the synthesis of this molecule and its interactions with other molecules could lead to new and improved methods of synthesis. Finally, further research into the structure and properties of this molecule could lead to the development of new and improved analytical methods for its characterization.
Synthesis Methods
N-Hexadecyl--d5 Alcohol is synthesized through the reaction of d5-labeled n-hexane with a strong base, such as sodium hydroxide. The reaction is catalyzed by a strong base and produces a mixture of this compound and n-hexadecyl--d5 Aldehyde. The aldehyde can then be reacted with a reducing agent, such as sodium borohydride, to produce the desired product.
properties
| { "Design of the Synthesis Pathway": "The synthesis of n-Hexadecyl-d5 Alcohol can be achieved through the reduction of n-Hexadecanal-d5 using a reducing agent such as sodium borohydride.", "Starting Materials": [ "n-Hexadecanal-d5", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve n-Hexadecanal-d5 in methanol", "Add sodium borohydride to the solution and stir for several hours", "Quench the reaction with water", "Extract the product with a non-polar solvent such as hexane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain n-Hexadecyl-d5 Alcohol" ] } | |
CAS RN |
1219799-18-4 |
Molecular Formula |
C16H29D5O |
Molecular Weight |
247.4713689 |
synonyms |
n-Hexadecyl--d5 Alcohol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)
![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)